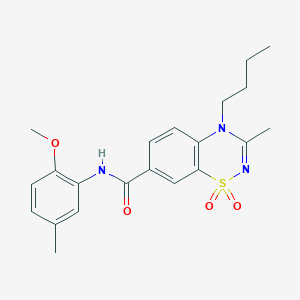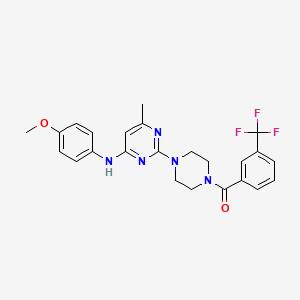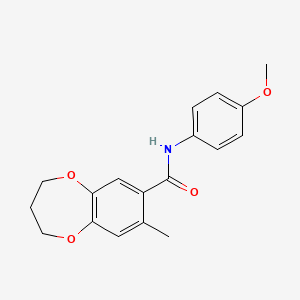![molecular formula C29H29N5O2 B11244553 [1,1'-Biphenyl]-4-yl(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B11244553.png)
[1,1'-Biphenyl]-4-yl(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE is a complex organic compound with a unique structure that combines biphenyl, piperazine, methoxyphenyl, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE involves multiple steps, starting with the preparation of the biphenyl and piperazine intermediates. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation reactions. The final step involves the coupling of the intermediates under controlled temperature and pH conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like acetonitrile, dimethyl sulfoxide, and tetrahydrofuran. Reaction conditions often involve controlled temperatures ranging from -78°C to 150°C, and inert atmospheres using nitrogen or argon gas .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield biphenyl carboxylic acids, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- 5,5′′-bis (4′-methoxy- [1,1′-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene (BP3T-OMe)
- 4′,4′′′- ([2,2′:5′,2′′-terthiophene]-5,5′′-diyl)bis (([1,1′-biphenyl]-4-carbonitrile)) (BP3T-CN)
- 4,4’-Dimethoxybiphenyl
Uniqueness
2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H29N5O2 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C29H29N5O2/c1-21-20-27(31-25-12-14-26(36-2)15-13-25)32-29(30-21)34-18-16-33(17-19-34)28(35)24-10-8-23(9-11-24)22-6-4-3-5-7-22/h3-15,20H,16-19H2,1-2H3,(H,30,31,32) |
InChI Key |
MWQGQLWSDZIOOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11244482.png)
![3-[4-(3,4-Dimethylbenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11244485.png)



![N-(3,5-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11244503.png)
![N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-3,4-dimethoxyaniline](/img/structure/B11244507.png)
![1-[6-(4-Bromophenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one](/img/structure/B11244526.png)
![N-(3-Fluorophenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide](/img/structure/B11244532.png)
![1-{7-Butanoyl-3-methyl-6-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}butan-1-one](/img/structure/B11244545.png)
![N-(2,4-difluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11244549.png)
![5-(3-chlorophenyl)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]furan-2-carboxamide](/img/structure/B11244552.png)

![N1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N4-phenylbenzene-1,4-diamine](/img/structure/B11244564.png)
